5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine is a brominated pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. [] 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine is a key intermediate in the synthesis of various biologically active compounds, including potential pharmaceuticals. For instance, it serves as a carboxylic acid moiety in the synthesis of (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1 ,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide, a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist. []
5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine is a pyrimidine derivative characterized by the presence of bromine, hydroxyl, methoxy, and methyl functional groups. Its molecular formula is , with a molecular weight of 219.04 g/mol. This compound is significant in various scientific applications, particularly in medicinal chemistry and organic synthesis.
This compound can be classified as a heterocyclic organic compound due to its pyrimidine ring structure. It is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound's unique structure allows it to participate in various chemical reactions, making it valuable for research and industrial applications.
The synthesis of 5-bromo-4-hydroxy-2-methoxy-6-methylpyrimidine typically involves several steps, including:
The detailed synthetic pathway often includes multiple reaction steps that require careful control of temperature and pH to optimize yield and purity.
5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine undergoes several types of chemical reactions:
These reactions are essential for developing derivatives that can be screened for biological activity or used in further synthetic applications.
The mechanism of action for compounds like 5-bromo-4-hydroxy-2-methoxy-6-methylpyrimidine primarily involves interactions with biological targets, such as enzymes or receptors. For example, derivatives of this compound have been studied for their potential activity against dopamine receptors, which are crucial in neurological pathways.
The specific interactions depend on the functional groups present on the pyrimidine ring, influencing binding affinity and selectivity towards target proteins.
The physical properties of 5-bromo-4-hydroxy-2-methoxy-6-methylpyrimidine include:
Chemical properties include:
5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine has several applications in scientific research:
Regioselective bromination at the C5 position of 4-hydroxy-2-methoxy-6-methylpyrimidine is a critical first step in synthesizing 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine. This process exploits the inherent electron distribution of the pyrimidine ring, where the C5 position is most susceptible to electrophilic attack due to the combined influence of the electron-donating methoxy group at C2 and the electron-withdrawing hydroxy group at C4. N-Bromosuccinimide (NBS) in polar aprotic solvents (e.g., dimethylformamide, DMF) achieves >90% regioselectivity at 0–5°C, minimizing di- or tri-brominated byproducts [2] [4]. Molecular bromine (Br₂) in acetic acid offers a cost-effective alternative but requires precise stoichiometry (1.05–1.1 equivalents) and reaction times under 2 hours to suppress oxidation of the methyl group at C6 [4] [6]. Microwave-assisted bromination reduces reaction times from hours to minutes while maintaining yields of 85–92% [2].
Table 1: Bromination Methods for 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine Synthesis
Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
NBS | DMF | 0–5 | 1.5 h | 88–92 | >90% C5 |
Br₂ | Acetic acid | 25 | 2 h | 82–85 | 85–88% C5 |
NBS (microwave) | Acetonitrile | 80 | 15 min | 90–92 | >90% C5 |
The C5-bromine atom in 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine serves as a versatile handle for Pd-catalyzed cross-coupling reactions, enabling access to advanced intermediates for pharmaceuticals and agrochemicals. Suzuki-Miyaura couplings with arylboronic acids using Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ base in toluene/water (4:1) at 80°C achieve 75–92% yields, with electron-neutral and electron-rich aryl groups showing optimal reactivity [6]. Buchwald-Hartwig aminations require specialized ligands (e.g., XPhos or DavePhos) to overcome the electron-deficient nature of the pyrimidine ring, yielding C5-aminated derivatives (70–85%) [2] [6]. Sonogashira couplings with terminal alkynes are effective with CuI/Pd(PPh₃)₂Cl₂ catalysts, though competing Glaser homocoupling necessitates strict oxygen exclusion [6].
Table 2: Palladium-Catalyzed Cross-Coupling Reactions at C5
Reaction Type | Catalyst System | Conditions | Substrates | Yield Range (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Toluene/H₂O, 80°C | Arylboronic acids | 75–92 |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, Cs₂CO₃ | Toluene, 100°C | Primary/secondary amines | 70–85 |
Sonogashira | Pd(PPh₃)₂Cl₂/CuI, Et₃N | THF, 60°C, N₂ atmosphere | Terminal alkynes | 65–80 |
Industrial production of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine leverages continuous flow technology to enhance safety and efficiency in bromination steps. Flow reactors (e.g., microfluidic chips) enable rapid mixing and precise temperature control (<5°C), reducing NBS decomposition and improving stoichiometric accuracy. This method achieves 95% conversion with residence times of 2–5 minutes, compared to 1–2 hours in batch reactors [4]. For batch processing, fed-batch addition of bromine agents into cooled (−5°C) suspensions of the pyrimidine precursor mitigates exothermic side reactions. Continuous-flow crystallization coupled with anti-solvent addition (e.g., water into ethanol) yields particles with uniform size distribution (D90 < 50 µm), enhancing filtration and drying efficiency [2] [4]. Energy consumption analyses confirm flow systems reduce cooling requirements by 40% and solvent use by 30% versus batch methods [4].
Crystallization is the dominant purification method for 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine due to its cost-effectiveness at scale. Ethanol/water mixtures (70:30 v/v) provide optimal solubility gradients, yielding needle-like crystals with >99.5% purity after two recrystallizations [4]. Impurity profiling identifies dibrominated byproducts (3–5%) and des-methyl analogues (<1%) as major contaminants; these are effectively removed by activated carbon treatment during crystallization [2]. For research-scale applications requiring ultra-high purity (>99.9%), preparative reverse-phase HPLC (C18 column, methanol/water gradient) resolves bromination artifacts, though recovery rates are lower (60–70%) [2]. Solvent selection critically impacts crystal morphology: Ethyl acetate yields brittle plates prone to attrition, while isopropanol produces dense aggregates ideal for filtration [4].
Table 3: Purification Methods and Performance Metrics
Technique | Conditions | Purity (%) | Yield (%) | Key Impurities Removed |
---|---|---|---|---|
Ethanol/Water Crystallization | 70:30 v/v, −10°C cooling | >99.5 | 85–90 | 5,7-Dibromo analogues, des-methyl |
Activated Carbon + Crystallization | 1% w/w carbon in ethanol | >99.8 | 80–85 | Polybrominated species, oxidation products |
Prep HPLC | C18, MeOH/H₂O (30:70 to 70:30) | >99.9 | 60–70 | All non-polar impurities |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: